molecular formula C26H32N2O4 B13437147 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide

5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide

Cat. No.: B13437147
M. Wt: 436.5 g/mol
InChI Key: RQJPWNOKFLOHKI-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by its unique structure, which includes a benzo[b]furan core, methoxy groups, and a piperidinyl propyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.

    Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidinyl Propyl Chain: The piperidinyl propyl chain can be attached through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated propyl intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring and the piperidinyl propyl chain can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways.

    DNA Intercalation: Intercalation into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-3-methylbenzo[b]furan-2-carboxamide: Lacks the piperidinyl propyl chain.

    N-Phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide: Lacks the methoxy groups.

    3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide: Lacks the methoxy groups at positions 5 and 6.

Uniqueness

The presence of both methoxy groups and the piperidinyl propyl chain in 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall biological activity.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3

InChI Key

RQJPWNOKFLOHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)OC)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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